Imidazo[1,2-b]pyridazine-8-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1159977-66-8 |
|---|---|
Molecular Formula |
C7H5N3O2 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
imidazo[1,2-b]pyridazine-8-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-2-9-10-4-3-8-6(5)10/h1-4H,(H,11,12) |
InChI Key |
YKSCOKYZTWOCIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C(=CC=N2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 1,2 B Pyridazine 8 Carboxylic Acid and Its Derivatives
Retrosynthetic Analysis of the Imidazo[1,2-b]pyridazine (B131497) Coreorganic-chemistry.org
A logical retrosynthetic analysis of the Imidazo[1,2-b]pyridazine-8-carboxylic acid core reveals two primary disconnection approaches. The most common strategy involves the disconnection of the imidazole (B134444) ring, which is synthetically more feasible than cleaving the more stable pyridazine (B1198779) ring.
This primary disconnection of the C-N and C-C bonds of the imidazole ring leads back to a key intermediate: a 3-aminopyridazine (B1208633) derivative. The specific nature of the substituent at what will become the 8-position of the final product dictates the subsequent disconnection. For this compound, the precursor would be a 3-amino-pyridazine bearing a carboxylic acid or a group that can be converted to a carboxylic acid at the adjacent position (the 4-position of the pyridazine ring).
Further disconnection of the 3-aminopyridazine precursor would depend on the specific synthetic route chosen for its preparation. This often involves the construction of the pyridazine ring from acyclic precursors, a common strategy in heterocyclic chemistry. For instance, a substituted 1,2-dicarbonyl compound can react with a hydrazine (B178648) derivative to form the pyridazine ring.
Classical Cyclocondensation and Annulation Strategies for Core Formationresearchgate.netrsc.orgorganic-chemistry.orgresearchgate.net
The construction of the Imidazo[1,2-b]pyridazine core predominantly relies on cyclocondensation and annulation reactions that form the imidazole ring onto a pre-existing pyridazine moiety. These can be achieved through both one-pot and multi-step procedures.
One-Pot Synthetic Protocolsresearchgate.netresearchgate.net
One-pot multicomponent reactions offer an efficient and atom-economical approach to the Imidazo[1,2-b]pyridazine scaffold. The most notable of these is the Groebke–Blackburn–Bienaymé (GBB) reaction. This three-component reaction involves the condensation of a 3-aminopyridazine, an aldehyde, and an isocyanide, typically under acidic catalysis, to directly form the substituted imidazo[1,2-b]pyridazine core. researchgate.netnih.gov The versatility of the GBB reaction allows for the introduction of a wide range of substituents at the 2- and 3-positions of the heterocyclic system by varying the aldehyde and isocyanide components, respectively. researchgate.net
| 3-Aminopyridazine Derivative | Aldehyde | Isocyanide | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 3-Aminopyridazine | Benzaldehyde | tert-Butyl isocyanide | HClO4, MeOH, rt, 24h | 3-(tert-Butylamino)-2-phenylimidazo[1,2-b]pyridazine | 76 |
| 3-Amino-6-chloropyridazine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Sc(OTf)3, CH2Cl2, rt | 6-Chloro-3-(cyclohexylamino)-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine | 85 |
| 3-Aminopyridazine | 2-Naphthaldehyde | Benzyl isocyanide | BF3·OEt2, MeCN, rt | 3-(Benzylamino)-2-(naphthalen-2-yl)imidazo[1,2-b]pyridazine | Good |
Multi-Step Approaches to the Core Structure
The classical and most widely employed multi-step synthesis of the Imidazo[1,2-b]pyridazine core involves the condensation of a 3-aminopyridazine with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde. researchgate.net This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 3-aminopyridazine, followed by an intramolecular cyclization through condensation of the newly introduced carbonyl group with the exocyclic amino group to form the imidazole ring. researchgate.net The reaction is typically carried out in a suitable solvent, often with heating, and sometimes in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net
| 3-Aminopyridazine Derivative | α-Halocarbonyl Compound | Solvent/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 3-Amino-6-chloropyridazine | 2-Bromoacetophenone | EtOH, reflux | 6-Chloro-2-phenylimidazo[1,2-b]pyridazine | Good |
| 3-Aminopyridazine | Chloroacetone (B47974) | DMF, 100 °C | 2-Methylimidazo[1,2-b]pyridazine | 75 |
| 3-Amino-6-phenylthiopyridazine | 1-Bromopinacolone | DMF, 100 °C, 5h | 2-tert-Butyl-6-(phenylthio)imidazo[1,2-b]pyridazine | 71 |
Introduction and Functionalization of the Carboxylic Acid Group at Position 8
The introduction of a carboxylic acid group at the 8-position of the Imidazo[1,2-b]pyridazine ring can be achieved through several synthetic strategies. These can be broadly divided into methods that involve the oxidation of a pre-installed functional group and those that directly introduce the carboxyl moiety through directed functionalization.
Oxidation Reactions for Carboxyl Group Formationnih.gov
A common strategy for the introduction of a carboxylic acid group onto a heterocyclic ring is the oxidation of a suitable precursor, such as an alkyl or an aldehyde group. In the context of this compound synthesis, this would involve the preparation of an 8-alkyl- or 8-formyl-imidazo[1,2-b]pyridazine intermediate followed by its oxidation. For example, an 8-methylimidazo[1,2-b]pyridazine (B13678351) could be synthesized and subsequently oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) under appropriate conditions to yield the desired carboxylic acid. While specific examples for the C-8 position of the imidazo[1,2-b]pyridazine system are not extensively documented, this transformation is a fundamental and well-established method in heterocyclic chemistry.
Directed Functionalization Strategiesbeilstein-journals.orgnih.govmdpi.com
Directed functionalization methods offer a more direct approach to introduce the carboxylic acid group at the 8-position. These strategies often involve the use of organometallic intermediates or transition-metal catalysis.
One potential route is through directed ortho-metalation. If a suitable directing group is present on the imidazo[1,2-b]pyridazine core, it could direct a strong base to deprotonate the C-8 position, creating a nucleophilic organometallic species. This intermediate could then be trapped with carbon dioxide to form the corresponding carboxylate, which upon acidic workup would yield the carboxylic acid.
Another powerful strategy is the palladium-catalyzed carbonylation of an 8-halo-imidazo[1,2-b]pyridazine. This would involve the synthesis of an 8-bromo- or 8-iodo-imidazo[1,2-b]pyridazine, which can be achieved through various halogenation methods. The subsequent palladium-catalyzed reaction with carbon monoxide in the presence of a suitable nucleophile (e.g., an alcohol to form an ester, which can then be hydrolyzed) would install the carboxylic acid functionality at the 8-position. This approach is widely used in the synthesis of complex heterocyclic carboxylic acids.
Modern Catalytic Approaches in Imidazo[1,2-b]pyridazine Synthesis and Functionalization
Modern organic synthesis heavily relies on catalytic reactions to achieve high efficiency, selectivity, and functional group tolerance. The construction and derivatization of the imidazo[1,2-b]pyridazine core have greatly benefited from these advancements, particularly through the use of transition-metal catalysis, as well as the development of more sustainable metal-free and green chemistry protocols.
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the extensive functionalization of the imidazo[1,2-b]pyridazine nucleus. researchgate.net These reactions typically involve the coupling of a halo-substituted imidazo[1,2-b]pyridazine with a suitable coupling partner, catalyzed by a palladium complex.
Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for creating C-C bonds, coupling an organoboron reagent with a halide. nih.gov In the context of imidazo[1,2-b]pyridazine synthesis, it has been employed to introduce aryl or heteroaryl substituents. For example, 3-bromo-6-(thiophen-2-yl)pyridazine has been successfully coupled with various (hetero)aromatic boronic acids using a Pd(PPh₃)₄ catalyst to yield a series of π-conjugated molecules. nih.gov This highlights the utility of the Suzuki-Miyaura reaction in building complex molecular architectures based on the pyridazine core, a foundational element of the imidazo[1,2-b]pyridazine system.
Table 1: Examples of Suzuki-Miyaura Coupling for Pyridazine Derivatives
| Halide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/Ethanol | 80 | 14-28 | nih.govresearchgate.net |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/Ethanol | 80 | 14-28 | nih.govresearchgate.net |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/Ethanol | 80 | 14-28 | nih.govresearchgate.net |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in introducing alkynyl moieties onto the imidazo[1,2-b]pyridazine scaffold, which can serve as versatile handles for further synthetic transformations. The reaction is generally carried out under mild conditions, which contributes to its wide applicability in the synthesis of complex molecules. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.org It is particularly useful for the synthesis of arylamines from aryl halides. In the functionalization of the imidazo[1,2-b]pyridazine system, the Buchwald-Hartwig amination allows for the introduction of various amino groups at different positions of the heterocyclic core. For instance, the amination of 6-chloroimidazo[1,2-b]pyridazine-3-carboxamide has been demonstrated, showcasing the utility of this reaction in synthesizing derivatives with potential biological activity. researchgate.net A notable synthesis of a pyrido[3',2':4,5]imidazo[1,2-b]pyridazine derivative was achieved through an auto-tandem palladium-catalyzed amination, involving an intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation, affording the product in a high yield of 94%. researchgate.net
Table 2: Example of Buchwald-Hartwig Amination for Imidazo[1,2-b]pyridazine Synthesis
| Halide Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | Reference |
| 2-Chloro-3-iodopyridine | 3-Aminopyridazine | Pd(OAc)₂ (4) | Xantphos (2) | Cs₂CO₃ | Not Specified | 94 | researchgate.net |
In recent years, there has been a significant push towards the development of more environmentally benign synthetic methods. This has led to the exploration of metal-free and green chemistry approaches for the synthesis of imidazo[1,2-b]pyridazines. These methods aim to reduce the reliance on potentially toxic and expensive heavy metals and to utilize more sustainable reaction media and energy sources.
One such approach involves the use of microwave irradiation and ultrasound as energy sources to promote the synthesis of 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives. These techniques can often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.
Another green approach is the use of multicomponent reactions (MCRs) in environmentally friendly solvents. For instance, the Groebke–Blackburn–Bienaymé reaction, a three-component reaction involving an aminoazine, an aldehyde, and an isonitrile, has been successfully employed for the synthesis of imidazo[1,2-b]pyridazines. Conducting this reaction in a green solvent such as eucalyptol (B1671775) provides a more sustainable alternative to traditional volatile organic solvents.
A noteworthy development is a metal-complex-catalyst-free synthesis of 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid, a key intermediate in the production of the drug Risdiplam. nih.gov This method circumvents the need for metal catalysts, thereby simplifying purification procedures and reducing the environmental impact of the synthesis. nih.gov The process begins with commercially available methyl pyruvate (B1213749) and proceeds through several steps, including a reaction with chloroacetone in the presence of sodium bicarbonate, to construct the imidazo[1,2-b]pyridazine core. nih.gov
Stereoselective Synthesis and Chiral Resolution Techniques (if applicable to the compound or its derivatives)
The core structure of this compound is achiral. Therefore, stereoselective synthesis or chiral resolution techniques are not directly applicable to the parent compound itself. However, these methods become highly relevant when considering derivatives of this compound that bear stereogenic centers. The introduction of chiral substituents, either on the imidazo[1,2-b]pyridazine core or on the carboxylic acid moiety, would necessitate the use of stereoselective synthetic strategies or the resolution of racemic mixtures to obtain enantiomerically pure compounds.
As of the current literature, there is a limited number of reports specifically detailing the stereoselective synthesis or chiral resolution of derivatives of this compound. This suggests that this may be a developing area of research for this particular heterocyclic scaffold. The application of asymmetric catalysis, the use of chiral auxiliaries, or enzymatic resolutions could be potential avenues for the future development of chiral this compound derivatives for applications in medicinal chemistry and materials science.
Reactivity and Reaction Chemistry of Imidazo 1,2 B Pyridazine 8 Carboxylic Acid
Electrophilic and Nucleophilic Substitution Reactions on the Imidazo[1,2-b]pyridazine (B131497) Core
Electrophilic Substitution: The imidazole (B134444) moiety of the imidazo[1,2-b]pyridazine system is the preferred site for electrophilic aromatic substitution. Theoretical studies and experimental evidence on related imidazo[1,2-a]pyrazines suggest that the C3 position is the most activated site for electrophilic attack. uwindsor.ca This is attributed to the stability of the resulting cationic intermediate, which can delocalize the positive charge without disrupting the aromaticity of the pyridazine (B1198779) ring. uwindsor.ca Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation on Imidazo[1,2-b]pyridazine-8-carboxylic acid are expected to occur preferentially at the C3 position. The electron-withdrawing carboxylic acid group at C8 is likely to have a deactivating effect on the pyridazine ring, further favoring substitution on the imidazole ring.
Nucleophilic Substitution: The pyridazine ring of the imidazo[1,2-b]pyridazine core is inherently electron-deficient and can undergo nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of a good leaving group, such as a halogen, on the pyridazine ring. For instance, chloro-substituted imidazo[1,2-b]pyridazines have been shown to readily react with various nucleophiles. nih.gov The carboxylic acid group at C8, being electron-withdrawing, would further facilitate nucleophilic attack on the pyridazine ring. Common nucleophiles in these reactions include amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups.
Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group at the 8-position is a versatile functional handle that can be converted into a variety of other functional groups.
Esterification: this compound can be converted to its corresponding esters through standard acid-catalyzed esterification with an alcohol. Alternatively, the carboxylic acid can be activated, for example, by conversion to the acyl chloride, followed by reaction with an alcohol. This transformation is a common strategy in medicinal chemistry to modify the pharmacokinetic properties of a lead compound.
Amidation: The synthesis of amides from this compound can be achieved by coupling the carboxylic acid with a primary or secondary amine. This reaction typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The resulting amides are often of interest for their potential biological activities. A study on the synthesis of 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid derivatives demonstrated the conversion of the carboxylic acid to the corresponding acyl chloride, which was then reacted with an amine to form the amide. nih.gov A similar strategy would be applicable to the 8-carboxylic acid isomer.
| Amine | Coupling Agent | Product | Reference |
| Primary Amine | DCC | Imidazo[1,2-b]pyridazine-8-carboxamide | nih.gov (by analogy) |
| Secondary Amine | EDC | N,N-Disubstituted imidazo[1,2-b]pyridazine-8-carboxamide | nih.gov (by analogy) |
The removal of the carboxylic acid group from the imidazo[1,2-b]pyridazine core can be accomplished through decarboxylation. For heteroaromatic carboxylic acids, this transformation often requires heating, sometimes in the presence of a catalyst. A study on the synthesis of risdiplam, a drug containing a substituted imidazo[1,2-b]pyridazine core, involved an acid-catalyzed decarboxylation step. nih.gov Another relevant example is the decarboxylation of a related imidazo[1,5-b]pyridazine-4-carboxylic acid, which was achieved by heating in diphenyl ether in the presence of copper acetate. mdpi.com These methods suggest that the decarboxylation of this compound is a feasible transformation.
C-H Functionalization and Directed Metalation Studies
Direct C-H functionalization is a powerful tool for the late-stage modification of heterocyclic scaffolds. For the imidazo[1,2-b]pyridazine core, C-H functionalization reactions, such as arylation, have been reported, predominantly at the C3 position. researchgate.net
Directed Metalation: Directed ortho-metalation (DoM) is a strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. uwindsor.cawikipedia.orgbaranlab.org The carboxylic acid group, after conversion to a suitable directing group like an amide or an oxazoline, can direct metalation to the adjacent C7 position. The choice of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or a turbo-Grignard reagent, is crucial for the success of this reaction. The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce new substituents at the C7 position. While specific studies on this compound are lacking, the principles of DoM are well-established for a wide range of heterocyclic systems. researchgate.netharvard.edu
Ring-Opening and Rearrangement Reactions
Currently, there is a lack of specific information in the scientific literature regarding ring-opening and rearrangement reactions of this compound. The fused heterocyclic system is generally stable under common reaction conditions. However, under harsh conditions or through specific photochemical or thermal activation, ring-opening or rearrangement pathways could potentially be accessed, though such reactivity remains to be explored for this particular compound.
Structural Modifications and Derivatization Strategies of Imidazo 1,2 B Pyridazine 8 Carboxylic Acid
Design Principles for Novel Derivatives and Analogues
The design of novel derivatives of Imidazo[1,2-b]pyridazine-8-carboxylic acid is a multifaceted process aimed at improving potency, selectivity, and pharmacokinetic profiles. Key strategies involve altering the core structure and its substituents to modulate interactions with biological targets.
Bioisosteric replacement is a cornerstone of drug design, involving the substitution of a functional group with another that has similar steric and electronic properties, with the goal of enhancing the molecule's biological activity or physicochemical characteristics. drughunter.com For this compound, the carboxylic acid moiety is a primary target for bioisosteric replacement to improve properties such as membrane permeability and metabolic stability. hyphadiscovery.comresearchgate.net
Common bioisosteres for the carboxylic acid group include:
Tetrazoles : These are frequently used nonclassical bioisosteres of carboxylic acids due to their similar pKa values and planar structure, which allows for comparable interactions with biological targets. rug.nl Tetrazoles can also offer improved metabolic stability and lipophilicity compared to the corresponding carboxylic acid. rug.nlnih.govresearchgate.net
Acylsulfonamides : This group can mimic the hydrogen-bonding capabilities of a carboxylic acid and, in some cases, has led to a significant increase in potency. drughunter.comnih.gov
Hydroxamic acids : While also capable of acting as carboxylic acid bioisosteres, they are often employed for their metal-chelating properties. nih.gov
Boronic acids : These can serve as bioisosteres for carboxylic acids and have been shown to form strong hydrogen bonds with biological targets. mdpi.comnih.gov
Other heterocyclic rings : A variety of five-membered heterocyclic rings can also act as carboxylic acid surrogates. researchgate.net
| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement | Potential Advantages |
|---|---|---|---|
| Carboxylic Acid | Tetrazole | Similar pKa and planar geometry, mimicking the carboxylate anion. | Improved metabolic stability, increased lipophilicity, and enhanced membrane permeability. rug.nlnih.gov |
| Carboxylic Acid | Acylsulfonamide | Mimics hydrogen bonding pattern and acidity. | Can lead to increased potency and improved pharmacokinetic properties. drughunter.comnih.gov |
| Carboxylic Acid | Hydroxamic Acid | Can act as a hydrogen bond donor and acceptor. | Often used for metal chelation in metalloenzyme inhibitors. nih.gov |
| Carboxylic Acid | Boronic Acid | Can form covalent or strong hydrogen bonds with target residues. | Can lead to potent and sometimes irreversible inhibition. mdpi.comnih.gov |
Scaffold hopping involves replacing the central imidazo[1,2-b]pyridazine (B131497) core with a different heterocyclic system while aiming to retain the key pharmacophoric features. This strategy is employed to explore new chemical space, improve properties, and circumvent existing patents. For instance, the imidazo[1,2-a]pyridine (B132010) scaffold has been explored as a close structural analog. nih.gov Computational methods that assess 3D shape and electrostatic similarity are often used to identify promising replacement scaffolds.
Rational design of novel derivatives is heavily reliant on understanding the structure-activity relationships (SAR) of existing imidazo[1,2-b]pyridazine compounds. By systematically modifying different positions on the scaffold and observing the effects on biological activity, researchers can build a model of the key interactions between the ligand and its target.
For example, in the development of imidazo[1,2-b]pyridazines as kinase inhibitors, SAR studies have revealed the importance of specific substituents at various positions for potency and selectivity. researchgate.netdrughunter.comnih.govnih.gov Similarly, in the design of ligands for detecting β-amyloid plaques, SAR has shown that certain substitutions on the imidazo[1,2-b]pyridazine ring are crucial for high-affinity binding. cambridgemedchemconsulting.comnih.gov
Key considerations in the rational design of this compound derivatives include:
Modification of the Carboxylic Acid : As a key interaction point, the carboxylic acid at the 8-position can be converted to amides, esters, or other functional groups to probe interactions with the target and modulate physicochemical properties. nih.gov
Substitution on the Imidazole (B134444) Ring : The C-2 and C-3 positions of the imidazole ring are often targeted for substitution to enhance potency and selectivity.
Substitution on the Pyridazine (B1198779) Ring : The C-6 and C-7 positions on the pyridazine ring provide further opportunities for modification to fine-tune the molecule's properties.
| Position of Modification | Type of Substituent | Observed Effect on Activity (Example Target) | Reference |
|---|---|---|---|
| C-2 | Aryl groups | Often crucial for potent kinase inhibition. | nih.gov |
| C-3 | Aromatic rings | Can significantly impact selectivity for different kinases. | drughunter.com |
| C-6 | Halogens, small alkyl or alkoxy groups | Modulates binding affinity for β-amyloid plaques. | cambridgemedchemconsulting.comnih.gov |
| C-8 | Amide derivatives | Can influence biological activity and physicochemical properties. | nih.gov |
Functionalization of the Imidazo[1,2-b]pyridazine Ring System
The chemical functionalization of the imidazo[1,2-b]pyridazine ring is a critical step in the synthesis of novel derivatives. Various synthetic methodologies have been developed to introduce a wide range of substituents at different positions of this heterocyclic core. researchgate.net
The introduction of halogen, alkyl, and aryl groups onto the imidazo[1,2-b]pyridazine scaffold is typically achieved through metal-catalyzed cross-coupling reactions. researchgate.net These reactions provide a versatile toolkit for creating a diverse library of compounds for SAR studies.
Commonly employed cross-coupling reactions include:
Suzuki-Miyaura Coupling : For the introduction of aryl and heteroaryl groups.
Sonogashira Coupling : For the introduction of alkyne functionalities, which can be further modified.
Heck Coupling : For the formation of carbon-carbon bonds with alkenes.
Negishi, Kumada, and Stille Couplings : Also used for the formation of carbon-carbon bonds with various organometallic reagents.
Direct C-H activation has also emerged as a powerful tool for the arylation, benzylation, and alkylation of the imidazo[1,2-b]pyridazine ring, offering a more atom-economical approach compared to traditional cross-coupling methods. researchgate.net
The incorporation of additional heteroatoms into the imidazo[1,2-b]pyridazine scaffold or the construction of new rings through cycloaddition reactions can lead to novel chemical entities with unique biological properties.
Heteroatom Incorporation : This can be achieved through various synthetic routes, often involving the use of precursors with the desired heteroatoms or through post-synthetic modification of the imidazo[1,2-b]pyridazine ring.
Cycloaddition Reactions : The pyridazine ring system can participate in cycloaddition reactions, such as [3+2] cycloadditions, to form fused polycyclic systems. nih.gov For instance, pyridazinium ylides can react with dipolarophiles to generate new heterocyclic rings fused to the pyridazine core. These reactions can be highly regioselective and provide access to complex molecular architectures.
Conjugation and Bioconjugation Techniques for Probes and Ligands
The carboxylic acid group at the 8-position of this compound serves as a versatile handle for conjugation to other molecules, enabling the development of targeted probes and ligands for research and diagnostic applications. lumiprobe.comresearchgate.net
The primary method for conjugating carboxylic acids is through the formation of an amide bond . This is typically achieved by activating the carboxylic acid with a coupling reagent, such as a carbodiimide (e.g., EDC), and then reacting it with a primary or secondary amine on the molecule to be conjugated. lumiprobe.com
This strategy can be used to attach this compound to:
Fluorophores : To create fluorescent probes for imaging the distribution of the molecule in cells or tissues.
Biotin : For use in affinity-based purification and detection methods.
Peptides or Proteins : To create targeted ligands that can bind to specific receptors or enzymes. nih.gov
Linkers : Polyethylene glycol (PEG) linkers can be attached to improve solubility and pharmacokinetic properties. lumiprobe.com
The development of such bioconjugates is crucial for elucidating the mechanism of action of Imidazo[1,2-b]pyridazine-based compounds and for developing them into targeted therapeutic and diagnostic agents. nih.gov
Computational and Theoretical Investigations of Imidazo 1,2 B Pyridazine 8 Carboxylic Acid
Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, HOMO-LUMO)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of pyridazine (B1198779) and related heterocyclic systems. gsconlinepress.com Calculations, often using basis sets like B3LYP/6-31G*, can determine the optimized molecular geometry and various electronic properties. gsconlinepress.com
A key aspect of this analysis is the study of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ugm.ac.id The energy gap between HOMO and LUMO (ΔE) is a critical descriptor of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. ugm.ac.id
| Descriptor | Definition | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and stability |
| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron |
| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added |
| Global Hardness (η) | η = (IP - EA) / 2 | Measures resistance to change in electron distribution |
| Electronegativity (χ) | χ = (IP + EA) / 2 | Measures the power to attract electrons |
Molecular Docking and Ligand-Protein Interaction Studies (Focused on mechanistic insights)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method provides crucial mechanistic insights into ligand-protein interactions, which are essential for understanding biological activity. Studies on related imidazo[1,2-b]pyridazine (B131497) derivatives have revealed detailed binding modes with various protein targets. nih.govonljbioinform.com
For instance, the docking of an imidazo[1,2-b]pyridazine derivative with Tyrosine kinase 2 (Tyk2) showed that the compound's stability within the binding pocket is maintained by specific hydrogen bond networks. nih.gov One such network involved hydrogen bonds between the C8 position of the ligand and the carbonyl of Valine 690, as well as between the N1 of the imidazopyridazine core and the NH of Valine 690. nih.gov A second network involved hydrogen bonds from a C3 amide carbonyl to the NH of Lysine 642 and the carbonyl of Glutamic acid 688, mediated by a water molecule. nih.gov
Similarly, docking studies of imidazo[1,2-b]pyridazines with the Penicillin-Binding Protein (PBP2a) from MRSA identified key hydrogen bonding interactions with amino acid residues such as SER 112, PRO 113, TYR 116, and GLY 121. onljbioinform.com These studies emphasize the importance of both hydrophobic and hydrophilic interactions in ensuring the stability of the ligand-protein complex. najah.edu The specific interactions identified through docking provide a mechanistic rationale for the compound's activity and guide the design of analogues with improved binding affinity.
| Protein Target | Key Interacting Residues | Primary Interaction Type | Reference |
|---|---|---|---|
| Tyk2 JH2 | Val690, Lys642, Glu688 | Hydrogen Bonding | nih.gov |
| PBP2a (MRSA) | SER 112, PRO 113, TYR 116, GLY 121 | Hydrogen Bonding | onljbioinform.com |
| COX-2 | Not specified | Hydrophobic and Hydrophilic Interactions | najah.edu |
| Bovine Serum Albumin | Not specified | Hydrophobic Forces | researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, accounting for the flexibility of both the ligand and the protein. najah.eduopenpharmaceuticalsciencesjournal.com MD simulations are used to confirm the stability of the docked conformation and to analyze the specific interactions that persist in a simulated physiological environment. najah.eduresearchgate.net
The stability of the complex is often evaluated by monitoring metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over the simulation period, which can last for nanoseconds. najah.eduopenpharmaceuticalsciencesjournal.com A stable RMSD value suggests that the ligand remains securely in the binding pocket. najah.edu
Furthermore, MD simulations are valuable for the conformational analysis of the molecule itself. The carboxylic acid group at the 8-position of Imidazo[1,2-b]pyridazine-8-carboxylic acid has rotational flexibility. Theoretical studies on similar carboxylic acids have shown that while the syn conformation is often energetically preferred, the anti conformation may also be significantly populated, particularly in an aqueous solution. chemrxiv.org MD simulations can elucidate the conformational equilibrium and the energy barriers for interconversion, providing a more complete understanding of the molecule's structural dynamics. chemrxiv.org
Quantitative Structure-Activity Relationship (QSAR) Model Development
QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This method is instrumental in predicting the activity of new compounds and in understanding the structural features that are critical for activity.
The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. nih.gov Using specialized software, a wide range of 2D and 3D descriptors can be generated for a series of this compound derivatives. nih.gov These descriptors fall into several categories:
Constitutional: Molecular weight, number of atoms, etc.
Topological: Describing atomic connectivity.
Geometric: Related to the 3D structure of the molecule.
Electrostatic: Partial charges, dipole moment, etc.
Quantum Chemical: HOMO/LUMO energies, etc.
A crucial part of the process is selecting a subset of relevant descriptors that have a strong correlation with biological activity while avoiding redundancy, which can lead to model instability. nih.gov
Once relevant descriptors are selected, a predictive model is generated using statistical methods or machine learning algorithms. nih.gov Various linear and non-linear regression methods can be employed, including k-nearest neighbors (KNN), decision trees (DT), and neural networks (BPNN). nih.gov The dataset of compounds is typically split into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov The quality of the resulting QSAR model is evaluated using statistical metrics such as the coefficient of determination (R²) and the root mean squared error (RMSE). nih.gov A robust QSAR model can then be used to predict the activity of novel, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts.
Theoretical Reaction Mechanism Studies
Computational chemistry can also be used to investigate the mechanisms of chemical reactions. For the Imidazo[1,2-b]pyridazine core, theoretical studies can elucidate the pathways involved in its synthesis. The literature describes several synthetic routes, and the mechanisms of these reactions can be explored theoretically. researchgate.net
One common method for forming the imidazo[1,2-b]pyridazine ring system involves the condensation reaction between a 3-aminopyridazine (B1208633) and an α-halocarbonyl compound, such as chloroacetone (B47974). nih.gov Another proposed mechanism involves a cyclization reaction initiated by the activation of an electron-rich triple bond. researchgate.net Furthermore, modern synthetic strategies employ metal-catalyzed reactions, such as tandem Palladium-catalyzed amination, which involves an initial intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation to form the fused bicyclic system. researchgate.net Theoretical studies of these reaction pathways can map out the transition states and intermediates, calculate activation energies, and provide a detailed understanding of the factors controlling reaction outcomes and regioselectivity.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 1D, 2D NMR for assignment)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of imidazo[1,2-b]pyridazine (B131497) derivatives in solution. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. nih.gov
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For the imidazo[1,2-b]pyridazine core, protons on the aromatic rings typically resonate in the downfield region (δ 7.0-8.5 ppm). nih.govmdpi.com The carboxylic acid proton (-COOH) characteristically appears as a broad singlet at a very downfield chemical shift (often >10 ppm), which is exchangeable with deuterium (B1214612) oxide (D₂O). nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Carbons within the heterocyclic rings appear in the aromatic region (δ 115-145 ppm). chemicalbook.comoregonstate.edu The carbonyl carbon of the carboxylic acid group is typically observed further downfield, generally in the range of δ 160-170 ppm. nih.govwisc.edu
2D NMR Spectroscopy: To resolve ambiguities in signal assignment, especially for differentiating between isomers, 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to map out the proton framework of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms, allowing for the assignment of carbon signals based on their attached, and often more easily assigned, protons. nih.gov
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Heteroaromatic (Ring Protons) | 7.0 - 8.5 | Exact shifts depend on substitution and solvent. |
| ¹H | Carboxylic Acid (COOH) | > 10 | Often a broad singlet, D₂O exchangeable. |
| ¹³C | Heteroaromatic (Ring Carbons) | 115 - 145 | Quaternary carbons may have weaker signals. |
| ¹³C | Carboxylic Acid (C =O) | 160 - 170 | Characteristic downfield shift for a carbonyl carbon in this environment. researchgate.net |
Mass Spectrometry (MS) Applications (e.g., HRMS, MS/MS for fragmentation)
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula. For Imidazo[1,2-b]pyridazine-8-carboxylic acid (C₇H₅N₃O₂), the calculated monoisotopic mass is 163.038176411 Da. nih.gov Experimental HRMS data for related derivatives confirms the successful synthesis by matching the observed mass to the calculated value. nih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the protonated molecular ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation to generate characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint that can help confirm the structure. For this compound, key fragmentation pathways would likely include:
Loss of the carboxyl group: Neutral loss of the COOH radical (45 Da).
Decarboxylation: Neutral loss of carbon dioxide (CO₂) (44 Da).
Ring Fragmentation: Cleavage of the fused heterocyclic rings, often involving the loss of small molecules like HCN.
Analysis of these fragmentation pathways provides evidence for the presence of the carboxylic acid moiety and the integrity of the core imidazo[1,2-b]pyridazine scaffold. mdpi.comnih.gov
| Analysis | Information Provided | Expected Value/Fragment for C₇H₅N₃O₂ |
|---|---|---|
| HRMS (ESI+) | Exact Mass of [M+H]⁺ | 164.04546 |
| MS/MS | Major Fragmentation (Loss of COOH) | [M+H - 45]⁺ |
| MS/MS | Major Fragmentation (Loss of CO₂) | [M+H - 44]⁺ |
X-ray Crystallography for Solid-State Structure Determination and Regioselectivity
Single-crystal X-ray crystallography provides the most definitive structural evidence for a molecule by determining the precise arrangement of atoms in the solid state. This technique is invaluable for confirming the connectivity and regiochemistry of synthesized imidazo[1,2-b]pyridazine derivatives, leaving no ambiguity. nih.gov
For related compounds in this family, crystallographic studies have confirmed the planarity of the fused imidazo[1,2-b]pyridazine ring system. researchgate.net The analysis yields detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. In the case of this compound, X-ray analysis would unequivocally confirm that the carboxylic acid group is attached to the C8 position of the pyridazine (B1198779) ring, thereby verifying the regioselectivity of the synthetic route. nih.gov
Chromatographic Separation Techniques (e.g., HPLC for purity and separation of isomers)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and separating it from starting materials, byproducts, or potential isomers. Purity levels are often reported based on HPLC analysis, with ≥95% being a common standard for research chemicals. chemimpex.com
A typical setup for purity analysis involves:
Mode: Reverse-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.
Stationary Phase: A nonpolar column, most commonly a C18 (octadecylsilyl) bonded silica (B1680970) gel.
Mobile Phase: A polar solvent system, typically a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov An acid, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to ensure the carboxylic acid group is protonated, leading to sharper peaks and better chromatographic performance.
Detection: UV detection is highly effective, as the conjugated aromatic system of the imidazo[1,2-b]pyridazine core exhibits strong absorbance.
This method is sensitive, reproducible, and can be adapted for preparative separation to purify larger quantities of the compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov
Infrared (IR) Spectroscopy: For this compound, the IR spectrum is dominated by absorptions from the carboxylic acid group. A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, corresponding to the O-H stretching vibration, which is often superimposed on the C-H stretching bands. vscht.cz A sharp and intense peak corresponding to the carbonyl (C=O) stretch is expected around 1760-1690 cm⁻¹. vscht.cz The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions from the C=C and C=N stretching and bending vibrations of the fused heterocyclic rings. researchgate.netupi.edu
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric vibrations of the aromatic rings often produce strong and sharp signals, making it a useful tool for characterizing the core heterocyclic structure. acs.org
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretch | 3300 - 2500 | Strong, very broad |
| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium to weak |
| Carboxylic Acid (C=O) | Stretch | 1760 - 1690 | Strong, sharp |
| Heterocyclic Rings (C=N, C=C) | Stretch | 1650 - 1450 | Medium to strong, multiple bands |
Biological Activity and Mechanistic Investigations of Imidazo 1,2 B Pyridazine 8 Carboxylic Acid Derivatives
In Vitro Enzyme Inhibition and Activation Profiling (e.g., Kinases: TAK1, Tyk2, DAPK, PDE)
Derivatives of the imidazo[1,2-b]pyridazine (B131497) scaffold have been extensively profiled for their inhibitory activity against a variety of enzymes, demonstrating particular potency as kinase inhibitors.
Kinase Inhibition: These compounds have shown inhibitory activity against several members of the kinase family. For instance, certain 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines act as potent inhibitors of Transforming Growth Factor-β Activated Kinase (TAK1), with a lead compound exhibiting an IC50 of 55 nM. nih.gov The scaffold is also effective against Janus kinases; specifically, derivatives have been developed as highly potent and selective allosteric inhibitors of Tyrosine Kinase 2 (Tyk2) by targeting its pseudokinase (JH2) domain, with Ki values reaching the low nanomolar range (e.g., 0.015 to 0.035 nM for certain optimized compounds). nih.govrsc.org
Furthermore, the imidazo[1,2-b]pyridazine core has been utilized to develop inhibitors for Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with some derivatives showing IC50 values below 100 nM. nih.gov One compound was particularly selective for DYRK1A (IC50 = 50 nM), CLK1 (IC50 = 82 nM), and CLK4 (IC50 = 44 nM). nih.gov Other kinases targeted by this class of compounds include I-kappa B kinase beta (IKKβ), Cyclin-Dependent Kinases 12/13 (CDK12/13), Glycogen Synthase Kinase-3β (GSK-3β), and PIM kinases. semanticscholar.orgnih.govacs.orgnih.gov For example, a novel derivative emerged as a potent covalent inhibitor of CDK12 and CDK13 with IC50 values of 15.5 nM and 12.2 nM, respectively. nih.gov Additionally, dual inhibitors targeting both c-Met and VEGFR2 have been developed from this scaffold. nih.gov
Other Enzymes: While kinase inhibition is the most prominent activity, derivatives have been assessed against other enzyme classes. During the optimization of Tyk2 inhibitors, Phosphodiesterase 4 (PDE4) was identified as a potential off-target liability, prompting efforts to engineer selectivity for Tyk2 over this enzyme. rsc.org
Receptor Binding Studies and Ligand-Target Interactions
The interactions between imidazo[1,2-b]pyridazine derivatives and their biological targets have been characterized through various binding studies and structural analyses.
A notable example is the allosteric inhibition of Tyk2, where derivatives bind to the pseudokinase (JH2) domain rather than the active kinase (JH1) domain. nih.govrsc.org X-ray co-crystal structures have revealed the specific binding mode. For one such inhibitor, the interaction with the Tyk2 JH2 protein is stabilized by two main hydrogen bond networks. One network forms at the hinge region, involving hydrogen bonds between the C8 methylamino NH and the carbonyl of Val690, and between the N1 of the imidazo[1,2-b]pyridazine core and the NH of Val690. A second network occurs near the gatekeeper residue, with hydrogen bonds from the C3 amide carbonyl to the NH of Lys642 and to the carbonyl of Glu688 via a bridging water molecule. nih.gov
Similarly, the binding mode of a DYRK1A inhibitor was elucidated via X-ray crystallography, showing a Type I interaction within the ATP binding site. Key interactions include a hydrogen bond from a pyridyl nitrogen atom on the inhibitor to the catalytic Lys188 and a second hydrogen bond between the imidazo (B10784944) nitrogen of the core scaffold and the Leu241 hinge residue. cardiff.ac.uk
Beyond kinases, certain derivatives have been developed as ligands for other targets. A series of imidazo[1,2-b]pyridazines were evaluated for their ability to bind to β-amyloid plaques, which are implicated in Alzheimer's disease. nih.gov In vitro competition binding assays using synthetic Aβ1-40 aggregates showed that binding affinities (Ki) ranged from 11.0 nM to over 1000 nM, depending on the substitution patterns at the 2- and 6-positions. nih.gov Other research has identified 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic acid derivatives as a new class of selective ligands for the high-affinity γ-Hydroxybutyric Acid (GHB) binding sites. researchgate.net
Cell-Based Assay Systems for Cellular Response and Pathway Modulation
The enzymatic inhibition observed in vitro translates to functional effects in cellular models. Imidazo[1,2-b]pyridazine derivatives have been shown to modulate cellular responses and key signaling pathways in a variety of cell-based assays.
For instance, TAK1 inhibitors based on this scaffold effectively inhibit the growth of multiple myeloma cell lines, including MPC-11 and H929, with GI50 values as low as 30 nM. nih.gov In the context of triple-negative breast cancer (TNBC), covalent inhibitors of CDK12/13 effectively suppressed the proliferation of MDA-MB-231 and MDA-MB-468 cell lines, with EC50 values of 5.0 nM and 6.0 nM, respectively. nih.gov
The anti-inflammatory potential of these compounds has also been demonstrated. IKKβ inhibitors were shown to suppress TNFα production in THP-1 cells. nih.gov Furthermore, selective Tyk2 JH2 inhibitors are effective at blocking cytokine signaling; they inhibit IFNα-stimulated pathways in Kit225 T cells and IFNγ production in rat models. nih.gov The modulation of the STAT3/NF-κB signaling pathway has also been reported for related imidazo[1,2-a]pyridine (B132010) derivatives in breast and ovarian cancer cell lines. nih.gov
In the area of leukemia, PIM kinase inhibitors were found to impair the survival and clonogenic growth of human acute leukemia cell lines and suppress the in vitro growth of leukemic blasts from acute myelogenous leukemia patients. semanticscholar.org These cellular effects were linked to the inhibition of phosphorylation of known PIM downstream targets, such as BAD and 4E-BP1. semanticscholar.org
Structure-Activity Relationship (SAR) Elucidation for Biological Potency and Selectivity
Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of imidazo[1,2-b]pyridazine derivatives. These studies have established that substitutions at positions 2, 3, 6, 7, and 8 of the core scaffold are critical for dictating kinase selectivity and potency. nih.gov
For TAK1 inhibitors, the introduction of a morpholine or piperazine moiety at the C6 position of the imidazo[1,2-b]pyridazine core was found to enhance kinase inhibition. nih.gov Further optimization focused on aryl substituents at the C3 position. nih.gov
In the development of IKKβ inhibitors, optimization efforts focused on the 3- and 6-positions of the scaffold, which led to increased cell-free IKKβ inhibitory activity and cellular TNFα inhibitory activity. nih.gov
The SAR for Tyk2 JH2 inhibitors is particularly well-defined. Studies revealed that the N1-substituent on a 2-oxo-1,2-dihydropyridine ring attached at the 6-position significantly impacts metabolic stability and permeability. nih.gov For instance, a 2-pyridyl substituent at this position enhanced Caco-2 permeability. nih.gov Further SAR studies at the C3 position led to the identification of highly potent and selective inhibitors. nih.gov
For dual c-Met and VEGFR2 inhibitors, structure-based design led to the exploration of pyrazolone (B3327878) and pyridone derivatives that could form intramolecular hydrogen bonds, thereby enforcing a rigid conformation that resulted in potent inhibition. nih.gov Conversely, for DYRK1A inhibitors, it was found that methyl substituents were not tolerated at positions 7 and 8 of the imidazo[1,2-b]pyridazine core, likely due to steric clashes with hinge region amino acid residues. cardiff.ac.uk
Investigation of Molecular Mechanisms of Action (e.g., ATP competitive inhibition, protein-protein interactions)
The molecular mechanisms by which imidazo[1,2-b]pyridazine derivatives exert their biological effects have been investigated, revealing several distinct modes of action.
ATP-Competitive Inhibition: Many kinase inhibitors from this class function by competing with ATP for binding to the enzyme's active site. For PIM kinase inhibitors, while they are ATP competitive, structural analysis revealed a surprising binding mode where they interact with the N-terminal lobe αC helix rather than the canonical kinase hinge region, which explains their enhanced selectivity compared to conventional Type I inhibitors. semanticscholar.org In contrast, a potent DYRK1A inhibitor was shown to bind in a typical Type I fashion in the ATP site, forming hydrogen bonds with the hinge region. cardiff.ac.uk
Allosteric Inhibition: A distinct mechanism is observed for Tyk2 inhibitors. These compounds function as allosteric inhibitors by binding to the catalytically inactive pseudokinase (JH2) domain. nih.govrsc.org This binding event suppresses the cytokine-mediated activation of the catalytic (JH1) domain, thereby blocking downstream signaling without directly competing with ATP in the active site. rsc.org
Covalent Inhibition: A covalent mechanism of action has been identified for a series of CDK12/13 inhibitors. The most potent compound in this series was shown to form a covalent bond with the Cys1039 residue of CDK12, leading to irreversible inhibition of the enzyme. nih.gov
Target Identification and Validation Strategies
The initial discovery of active imidazo[1,2-b]pyridazine derivatives has been achieved through various strategies. High-throughput screening (HTS) of compound libraries is a common starting point. For example, the initial hits for IKKβ inhibitors were identified from an HTS campaign, which were then subjected to medicinal chemistry optimization. nih.govyoutube.com
A chemogenomic approach was successfully employed to identify the first ligands for the Tyk2 JH2 domain, demonstrating a strategy that does not rely on the active site of a kinase. nih.gov In other cases, target identification is driven by a biological rationale. For instance, TAK1 was pursued as a target for multiple myeloma because it is known to be upregulated and overexpressed in this malignancy. nih.gov Similarly, PIM kinases were identified as promising therapeutic targets for hematopoietic malignancies due to their role in cell survival, leading to the screening of compounds against these enzymes. semanticscholar.org The discovery of DYRK1A inhibitors began with the exploration of an imidazo[1,2-b]pyridazine fragment that showed promise for kinase inhibition. cardiff.ac.uk
Pre-clinical Pharmacokinetic and Pharmacodynamic Modeling (e.g., Absorption, Distribution, Metabolism, Excretion in in vitro or non-human models)
The preclinical development of imidazo[1,2-b]pyridazine derivatives involves the evaluation of their pharmacokinetic (PK) and pharmacodynamic (PD) properties in in vitro and non-human models.
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for optimizing drug-like properties. For a series of Tyk2 JH2 inhibitors, analogs were found to have dramatically improved metabolic stability in liver microsomes compared to earlier leads. nih.gov Cell permeability was assessed using Caco-2 assays, where specific structural modifications, such as the introduction of a 2-pyridyl group capable of forming intramolecular hydrogen bonds, led to much-enhanced permeability. nih.gov
In vivo studies in animal models have confirmed that optimized compounds can achieve favorable pharmacokinetic profiles. A selective Tyk2 inhibitor (compound 29) provided encouraging systemic exposures after oral dosing in mice. rsc.org Another potent GSK-3β inhibitor was shown to be brain-penetrant and orally bioavailable in a triple-transgenic mouse model of Alzheimer's disease. acs.org For a series of CDK2 inhibitors, potent and selective compounds were identified that showed plasma levels greater than 1 µM following a 2 mg/kg oral dose in mice. researchgate.net The in vivo pharmacokinetic properties of an ALK inhibitor were also evaluated in SD rats. researchgate.net
Pharmacodynamic studies link these PK profiles to biological effects. For example, a Tyk2 inhibitor administered to rats was effective in a dose-dependent manner at inhibiting IL-12/IL-18 induced IFNγ production, demonstrating target engagement in a whole-animal system. nih.gov
Potential Applications and Future Research Directions
Imidazo[1,2-b]pyridazine-8-carboxylic acid as a Versatile Synthetic Intermediate
This compound serves as a crucial building block in organic synthesis, primarily due to the reactive carboxylic acid group. This functional group acts as a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures. For instance, related imidazo[1,2-b]pyridazine (B131497) carboxylic acids are key intermediates in the synthesis of pharmaceuticals. A notable example is the use of 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid in the manufacturing of risdiplam, a drug approved for treating spinal muscular atrophy. mdpi.com
The carboxylic acid moiety at the 8-position can be readily converted into amides, esters, and other functional groups. This capability is fundamental for creating libraries of derivatives where systematic structural modifications can be explored to optimize biological activity or material properties. The synthesis of such intermediates is a topic of ongoing research, with new methods being developed to improve efficiency, yield, and cost-effectiveness, thereby facilitating broader applications in medicinal chemistry. mdpi.com
Applications as a Privileged Scaffold in Chemical Biology and Probe Development
The imidazo[1,2-b]pyridazine nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable for drug discovery. nih.gov The rigid, bicyclic structure of the imidazo[1,2-b]pyridazine core provides a well-defined three-dimensional arrangement for appended functional groups, which is crucial for specific interactions with biological macromolecules like enzymes and receptors.
This scaffold is a core component of numerous bioactive molecules with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antiparasitic agents. nih.govresearchgate.net The successful development of the kinase inhibitor ponatinib (B1185), which is based on this scaffold, has spurred significant interest in exploring new derivatives. nih.gov Its utility extends to the development of chemical probes, which are essential tools for studying biological processes. For example, derivatives have been synthesized as potential imaging agents for detecting β-amyloid plaques associated with Alzheimer's disease. nih.gov
Integration with High-Throughput Screening and Combinatorial Chemistry for Library Generation
The structural features of this compound make it highly amenable to the strategies of combinatorial chemistry and high-throughput screening (HTS). Combinatorial chemistry enables the rapid synthesis of large numbers of distinct but structurally related molecules, known as a library. The carboxylic acid group is particularly well-suited for this approach, as it allows for the straightforward attachment of a diverse range of chemical building blocks (e.g., amines to form an amide library) in a systematic and often automated fashion.
These generated libraries can then be subjected to HTS, where thousands of compounds are rapidly tested for their activity against a specific biological target, such as a protein kinase or a receptor. tandfonline.com This synergy between combinatorial synthesis and HTS significantly accelerates the early stages of drug discovery by efficiently identifying "hit" compounds that can be further optimized into potent and selective drug candidates. The imidazo[1,2-b]pyridazine scaffold has been successfully used to generate libraries for screening against various targets, including kinases involved in cancer and inflammation. tandfonline.comdergipark.org.tr
Emerging Applications in Materials Science and Supramolecular Chemistry
Beyond its established role in medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold is finding new applications in materials science and supramolecular chemistry. The electron-deficient nature of the pyridazine (B1198779) ring combined with the electron-rich imidazole (B134444) ring gives the fused system unique photophysical and electronic properties. dergipark.org.tr These characteristics make it an attractive building block for functional organic materials.
Researchers have investigated imidazo[1,2-b]pyridazine derivatives for use as host materials in high-performance red-phosphorescent organic light-emitting devices (OLEDs). dergipark.org.tr Other studies have explored their potential as ligands in coordination chemistry and in the formation of photochromic hybrid materials with iodoargentate, which can change color upon exposure to light. dergipark.org.trchemimpex.com The ability of the carboxylic acid group to participate in hydrogen bonding and coordinate with metal ions also opens up possibilities for designing self-assembling supramolecular structures, such as metal-organic frameworks (MOFs) or liquid crystals.
Challenges and Opportunities in the Synthesis and Functionalization of the this compound System
Despite its utility, the synthesis and functionalization of the imidazo[1,2-b]pyridazine system present certain challenges. One of the primary difficulties is achieving regioselectivity—that is, controlling precisely at which position on the heterocyclic ring a new functional group is introduced. rsc.org Direct C-H functionalization, an otherwise powerful and atom-economical strategy, can be difficult to control on the multi-nitrogen fused ring system. researchgate.net
However, these challenges create opportunities for innovation in synthetic organic chemistry. Significant progress has been made using metal-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations) to selectively functionalize specific positions on the scaffold. researchgate.netresearchgate.net Recent advances also include the use of visible light-induced photocatalysis to achieve novel C-H functionalizations under milder conditions. nih.gov Overcoming the remaining synthetic hurdles to allow for precise and versatile decoration of the this compound core will unlock its full potential for creating novel molecules with tailored properties.
Future Directions in Computational-Aided Design and Optimization
Computational chemistry is becoming an indispensable tool in the design and optimization of novel imidazo[1,2-b]pyridazine derivatives. Techniques such as molecular docking are used to predict how different derivatives will bind to the active site of a target protein, helping to rationalize structure-activity relationships (SAR) and guide the design of more potent inhibitors. tandfonline.com For instance, docking studies have been used to optimize the design of selective inhibitors for Haspin kinase, a target in cancer therapy. tandfonline.com
Furthermore, methods like Density Functional Theory (DFT) can be employed to calculate the electronic properties, frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP) of the molecules. nih.gov This information helps chemists understand the reactivity and intermolecular interactions of the compounds. In silico prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is also crucial for identifying candidates with favorable drug-like characteristics early in the discovery process, reducing the time and cost associated with experimental studies. nih.gov
Expanding the Scope of Biological Targets and Mechanistic Studies
The proven success of the imidazo[1,2-b]pyridazine scaffold has encouraged researchers to explore its potential against an ever-expanding range of biological targets. nih.gov Initially recognized for its role in kinase inhibitors like ponatinib (targeting Bcr-Abl), the scaffold is now being investigated for activity against a diverse array of proteins implicated in various diseases. nih.govresearchgate.net
| Biological Target Class | Specific Examples | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | Bcr-Abl, c-Met, VEGFR2, ALK, TRK, Haspin, Tyk2, CDK12/13 | Oncology, Inflammation | nih.govresearchgate.netnih.govnih.govresearchgate.net |
| Neuro-receptors/Plaques | β-Amyloid Plaques | Neurodegenerative Diseases | nih.gov |
| Pathogen-specific Targets | Madurella mycetomatis | Infectious Diseases (Eumycetoma) | nih.gov |
Future research will focus not only on identifying new targets but also on elucidating the detailed mechanism of action of these compounds. Mechanistic studies, including ATP competition assays and co-crystallization with target proteins, are vital for understanding how these molecules exert their biological effects at a molecular level. tandfonline.com This deeper understanding is critical for designing next-generation inhibitors with improved efficacy and selectivity, ultimately leading to safer and more effective therapies. tandfonline.com
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for Imidazo[1,2-b]pyridazine-8-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves condensation of substituted pyridazines with haloacetaldehyde derivatives or transition-metal-catalyzed cross-coupling reactions. For example, copper-catalyzed methods using acetylacetonate ligands and palladium-based Suzuki-Miyaura couplings (e.g., coupling 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine with boronic acids) are effective for functionalization at the 3- and 6-positions . Solid-phase synthesis using polymer-bound 2-aminonicotinate intermediates allows modular assembly of derivatives, though halogenation steps may require optimization to avoid byproducts . Yield and purity depend on solvent choice (e.g., DMF for polar intermediates), temperature control (60–120°C), and catalyst loading (5–10 mol% Pd/Cu).
Q. How can researchers confirm the structural integrity of this compound derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. For example, -NMR can distinguish between regioisomers by analyzing coupling patterns in the aromatic region (e.g., singlets for isolated protons at C-3 or C-6). X-ray crystallography, as demonstrated in the structural determination of a GSK-3β complex with an imidazo[1,2-b]pyridazine carboxamide derivative, provides unambiguous confirmation of stereochemistry and non-covalent interactions (e.g., 1,4 N⋯S chalcogen bonds) .
Q. What strategies are recommended for improving solubility and bioavailability of this compound class?
- Methodological Answer : Introduce hydrophilic groups (e.g., carboxylic acids, morpholine) at the 8-position or replace hydrophobic substituents (e.g., phenyl with pyridyl). For instance, 6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid derivatives show enhanced solubility due to the trifluoromethyl group’s polarity . Co-crystallization with cyclodextrins or formulation as sodium salts (e.g., imidazole sodium derivatives) can further improve aqueous stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of Haspin kinase inhibitors based on Imidazo[1,2-b]pyridazine scaffolds?
- Methodological Answer : SAR studies focus on modifying the tricyclic core and substituents. For example, introducing electron-withdrawing groups (e.g., Cl, CF) at the 6-position enhances Haspin inhibition by increasing binding affinity to the ATP pocket. Conversely, bulky groups at the 3-position (e.g., cyclopropylmethylamino) may reduce off-target effects. Patent data show that tricyclic imidazo[1,2-b]pyridazine derivatives with a carboxamide group at C-8 exhibit IC values < 100 nM .
Q. What experimental approaches resolve contradictions in reported antimicrobial activity data for imidazo[1,2-b]pyridazine derivatives?
- Methodological Answer : Discrepancies often arise from variations in bacterial strains or assay conditions. To standardize results:
- Use Clinical and Laboratory Standards Institute (CLSI) guidelines for minimum inhibitory concentration (MIC) testing.
- Compare derivatives like 3-cyanomethyl-8-phenylmethoxy analogs (Scheme 20 in ) against reference strains (e.g., Staphylococcus aureus ATCC 25923).
- Validate membrane-targeting mechanisms via fluorescence assays (e.g., propidium iodide uptake) .
Q. How can computational modeling optimize imidazo[1,2-b]pyridazine derivatives for dual kinase/GPCR targeting?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations identify key interactions. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
